molecular formula C25H24O12 B1669657 Cynarin CAS No. 30964-13-7

Cynarin

Cat. No. B1669657
CAS RN: 30964-13-7
M. Wt: 516.4 g/mol
InChI Key: YDDUMTOHNYZQPO-RVXRWRFUSA-N
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Description

Cynarin is a hydroxycinnamic acid derivative and a biologically active chemical constituent of artichoke (Cynara cardunculus). It is an ester formed from quinic acid and two units of caffeic acid .


Synthesis Analysis

Cynarin has been found to be a partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ). This was determined through molecular docking analysis, fluorescence-based ligand-binding assay, and reporter gene system assay .


Molecular Structure Analysis

Cynarin’s molecular structure has been studied using molecular docking analysis. It was found that cynarin has good binding activity with therapeutic targets .


Chemical Reactions Analysis

Cynarin is known to readily degrade/transform into other compounds. It exhibits left-handed rotatory power and a weak acid reaction that is slightly stable in the air alkaline solution and changes to green in the presence of ferric chloride .


Physical And Chemical Properties Analysis

Cynarin has a molecular formula of C25H24O12 and a molar mass of 516.44 g/mol. It has a melting point of 225 °C .

Scientific Research Applications

Anti-inflammatory Effects

Cynarine has been reported to have intestinal anti-inflammatory effects, particularly in the context of colitis models in mice. This suggests potential therapeutic applications for inflammatory bowel diseases .

Antioxidant Activity

Research indicates that Cynarine possesses significant antioxidant properties. It has been tested for its ability to reduce oxidative stress, which is a factor in many chronic diseases .

Treatment of Non-Alcoholic Fatty Liver Disease (NAFLD)

Cynarine has been studied for its potential in treating NAFLD. It targets multiple pathways and has shown promise in providing a scientific basis for systematic development as a treatment option .

Neuroprotective Effects

The antioxidant properties of Cynarine suggest it could have neuroprotective effects, potentially aiding in the prevention or treatment of neurodegenerative diseases.

MDPI - Functional and Therapeutic Potential of Artichoke Wiley Online Library - Extraction of cynarine and chlorogenic acid from Artichoke leaves Hereditas Journal - Mechanisms of Cynarine for treatment of NAFLD Frontiers - Chinese medicine in the treatment of NAFLD

Mechanism of Action

Cynarine, also known as Cynarin, is a hydroxycinnamic acid derivative and a biologically active chemical constituent of artichoke (Cynara cardunculus) . It has been studied for its potential therapeutic effects in various health conditions, particularly non-alcoholic fatty liver disease (NAFLD) .

Target of Action

Cynarine has been found to act on multiple targets related to NAFLD. The primary targets include CASP3 , TP53 , MMP9 , ELANE , and NOTCH1 . These targets play crucial roles in various biological processes, including apoptosis, cell cycle regulation, matrix remodeling, neutrophil degranulation, and cell differentiation .

Mode of Action

Cynarine interacts with its targets to bring about therapeutic effects. Molecular docking studies have confirmed that Cynarine has good binding activity with these therapeutic targets . This interaction leads to changes in the activity of these targets, which can result in therapeutic effects.

Biochemical Pathways

The PI3K-Akt signaling pathway, cell cycle, and MAPK signaling pathway are the main pathways affected by Cynarine . These pathways are involved in cell survival, growth, and proliferation. By influencing these pathways, Cynarine can potentially prevent and treat NAFLD .

Pharmacokinetics

It’s known that cynarine has good binding activity with its therapeutic targets , suggesting it may have suitable bioavailability.

Result of Action

Cynarine has been found to reduce the fat deposition ability of NAFLD model cells . It effectively reduces the levels of ALT and AST released by liver cells due to excessive lipid accumulation . Additionally, Cynarine inhibits the expression of AKT1 and MAPK1 , which are key proteins in the PI3K-Akt and MAPK signaling pathways, respectively.

Safety and Hazards

Cynarin should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

properties

IUPAC Name

(1R,3R,4S,5R)-1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35)/b7-3+,8-4+/t19-,20-,23+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDUMTOHNYZQPO-RVXRWRFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301309674
Record name 1,5-Di-O-caffeoylquinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cynarine

CAS RN

212891-05-9, 30964-13-7
Record name 1,5-Di-O-caffeoylquinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212891-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cynarine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030964137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cynarine [INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212891059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Di-O-caffeoylquinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYNARINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85D81U9JAV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,5-Dicaffeoylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030093
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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